molecular formula C22H25N3O7S B3150640 [4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane CAS No. 691879-62-6

[4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane

Cat. No.: B3150640
CAS No.: 691879-62-6
M. Wt: 475.5 g/mol
InChI Key: GGTADLAAPJFJSF-ATJXCDBQSA-N
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Description

The compound contains several functional groups including a tert-butyl group, a phenyl ring, a dinitrophenyl group, a cyclohexyliden group, an amino group, an oxy group, and a dioxo-lambda~6~-sulfane group. The presence of these groups suggests that the compound could exhibit a variety of chemical behaviors depending on the conditions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the tert-butyl group could be introduced through a Friedel-Crafts alkylation . The dinitrophenyl group could be introduced through nitration of a phenyl ring . The exact synthesis pathway would depend on the desired configuration and stereochemistry of the final product .


Molecular Structure Analysis

The molecular structure of the compound would be determined by the arrangement of the functional groups around the central carbon atom. The presence of the phenyl rings could lead to a planar structure, while the tert-butyl group could introduce steric hindrance, potentially leading to a non-planar structure .


Chemical Reactions Analysis

The compound could participate in a variety of chemical reactions. The presence of the amino group suggests that it could act as a base or nucleophile. The dinitrophenyl group could undergo reduction reactions to form amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by the functional groups present. For example, the presence of the phenyl rings could increase the compound’s hydrophobicity, while the amino and oxy groups could allow for hydrogen bonding .

Future Directions

Future research could focus on synthesizing the compound and studying its properties in more detail. Potential applications could be explored based on the compound’s reactivity and other properties .

Properties

IUPAC Name

[(Z)-[2-(2,4-dinitrophenyl)cyclohexylidene]amino] 4-tert-butylbenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O7S/c1-22(2,3)15-8-11-17(12-9-15)33(30,31)32-23-20-7-5-4-6-18(20)19-13-10-16(24(26)27)14-21(19)25(28)29/h8-14,18H,4-7H2,1-3H3/b23-20-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTADLAAPJFJSF-ATJXCDBQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)ON=C2CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)O/N=C\2/CCCCC2C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane
Reactant of Route 2
[4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane
Reactant of Route 3
[4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane
Reactant of Route 4
[4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane
Reactant of Route 5
Reactant of Route 5
[4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane
Reactant of Route 6
Reactant of Route 6
[4-(Tert-butyl)phenyl]({[2-(2,4-dinitrophenyl)cyclohexyliden]amino}oxy)dioxo-lambda~6~-sulfane

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